molecular formula C7H8Cl2N2 B1361607 2,4-Dichloro-6-(propan-2-yl)pyrimidine CAS No. 89938-05-6

2,4-Dichloro-6-(propan-2-yl)pyrimidine

Cat. No. B1361607
CAS RN: 89938-05-6
M. Wt: 191.05 g/mol
InChI Key: QOPLCURPYPOIIB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(propan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H8Cl2N2 . It has a molecular weight of 191.06 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2,4-Dichloro-6-(propan-2-yl)pyrimidine, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-6-(propan-2-yl)pyrimidine is 1S/C7H8Cl2N2/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3 . The InChI key is QOPLCURPYPOIIB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-(propan-2-yl)pyrimidine is a liquid at room temperature .

Scientific Research Applications

Synthesis and Optical Properties

2,4-Dichloro-6-(propan-2-yl)pyrimidine is utilized in the synthesis of various pyrimidine derivatives. For instance, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were prepared using 2,4-dichloro-6-methylpyrimidine. These compounds show strong emission solvatochromism, indicating the formation of an intramolecular charge-separated emitting state. They also function as colorimetric and luminescent pH sensors, demonstrating dramatic color changes and luminescence switching upon acid introduction (Hadad et al., 2011).

Quantum Chemical Characterization

Quantum chemical methods have been applied to study hydrogen bonding sites in pyrimidine compounds derivatives, including those derived from 2,4-dichloro-6-(propan-2-yl)pyrimidine. This research helps in identifying major hydrogen bonding sites in pyrimidine derivatives, which is crucial for understanding their chemical reactivity and potential applications (Traoré et al., 2017).

Synthesis of Antitumor Compounds

This compound is also an important intermediate in the synthesis of small molecule anticancer drugs. For example, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, synthesized using 2,4-dichloro-6-(propan-2-yl)pyrimidine, has been shown to be a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase and demonstrates significant activity against certain carcinomas (Grivsky et al., 1980).

Nonlinear Optical Material

4,6-Dichloro-2-(methylsulfonyl)pyrimidine, synthesized from 2,4-dichloro-6-(propan-2-yl)pyrimidine, has been investigated for its nonlinear optical properties. Studies include molecular electrostatic potential maps, geometric parameters of hydrogen bonding complexes, and analysis of linear and nonlinear optical behavior, indicating its suitability for nonlinear optical devices like optical limiting and switching (Murthy et al., 2019).

Antimicrobial and Antifungal Activities

Pyrimidine derivatives, including those synthesized from 2,4-dichloro-6-(propan-2-yl)pyrimidine, have shown potent antimicrobial and antifungal activities. Studies have focused on synthesizing novel pyrimidine analogs and evaluating their effectiveness against various microbial strains (Goudgaon & Sheshikant, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 2,4-Dichloro-6-(propan-2-yl)pyrimidine are not mentioned in the search results, there is interest in the synthesis of 4,6-disubstituted pyrimidines . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity with the serotonin (5-HT) receptor sites .

properties

IUPAC Name

2,4-dichloro-6-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPLCURPYPOIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289016
Record name 2,4-Dichloro-6-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(propan-2-yl)pyrimidine

CAS RN

89938-05-6
Record name NSC58570
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Record name 2,4-Dichloro-6-(propan-2-yl)pyrimidine
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Record name 2,4-dichloro-6-(propan-2-yl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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